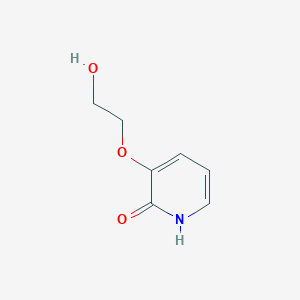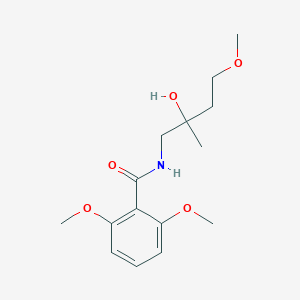
3-(2-Hydroxyethoxy)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethoxy)pyridin-2-ol is a chemical compound with the empirical formula C7H9NO3 . It is a solid substance and its molecular weight is 155.15 .
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyethoxy)pyridin-2-ol can be represented by the SMILES string OCCOc1ncccc1O . The InChI representation is 1S/C7H9NO3/c9-4-5-11-7-6 (10)2-1-3-8-7/h1-3,9-10H,4-5H2 .Physical And Chemical Properties Analysis
3-(2-Hydroxyethoxy)pyridin-2-ol is a solid substance . Its empirical formula is C7H9NO3 and its molecular weight is 155.15 .Aplicaciones Científicas De Investigación
Biocatalysis and Chemical Synthesis : Pyridinols, including derivatives like 3-(2-Hydroxyethoxy)pyridin-2-ol, are important intermediates in chemical industry, often used as synthons for pharmaceutical products. Their synthesis through biocatalysis using enzymes or whole cells, such as Burkholderia sp. MAK1, is considered an efficient and environmentally friendly approach. This method allows for regioselective oxyfunctionalization of pyridine derivatives, yielding various hydroxylated pyridines and N-oxides (Stankevičiūtė et al., 2016).
Food Chemistry and Flavour Compounds : In the context of food chemistry, pyridin-3-ols, similar to 3-(2-Hydroxyethoxy)pyridin-2-ol, are formed during food processing. These compounds are significant flavor components. Studies have investigated the pathways of their formation, especially under the influence of thermal heating and ammonia presence, highlighting their inevitable production in certain food processing conditions (Hidalgo et al., 2020).
Materials Science and Catalysis : In materials science and catalysis, pyridine derivatives like 3-(2-Hydroxyethoxy)pyridin-2-ol are investigated for their potential in generating Lewis and Brønsted acid sites on surfaces. This application is crucial for various catalytic processes, including those in industrial and environmental chemistry (Connell & Dumesic, 1987).
Magnetic and Optical Properties : In inorganic chemistry, pyridine derivatives are explored for their unique magnetic and optical properties. For example, their use in lanthanide clusters has shown promise in areas like photoluminescence and single-molecule magnetism (Alexandropoulos et al., 2011).
Photodynamic Therapy : In the field of photodynamic therapy, certain pyridine derivatives are studied for their potential in treating diseases like cancer. The formation of iron(III) complexes with pyridine ligands demonstrates significant anti-proliferation efficiency in specific cancer cells under light irradiation, marking its potential in medical applications (Zhu et al., 2019).
Propiedades
IUPAC Name |
3-(2-hydroxyethoxy)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-5-11-6-2-1-3-8-7(6)10/h1-3,9H,4-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCOLDKVRMJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethoxy)pyridin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818146.png)





![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)

![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)


![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2818165.png)